2-Mercapto-N-methyl-N-phenylbenzamide
CAS No.: 49848-22-8
Cat. No.: VC17157981
Molecular Formula: C14H13NOS
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49848-22-8 |
|---|---|
| Molecular Formula | C14H13NOS |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | N-methyl-N-phenyl-2-sulfanylbenzamide |
| Standard InChI | InChI=1S/C14H13NOS/c1-15(11-7-3-2-4-8-11)14(16)12-9-5-6-10-13(12)17/h2-10,17H,1H3 |
| Standard InChI Key | IXJTZQKWVLTXPZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Mercapto-N-methyl-N-phenylbenzamide is systematically named N-methyl-N-phenyl-2-sulfanylbenzamide under IUPAC nomenclature. Its molecular formula is C₁₄H₁₃NOS, with a molecular weight of 243.33 g/mol . The compound’s structure comprises a benzamide core where the nitrogen atom is substituted with both methyl and phenyl groups, while the ortho position of the benzene ring hosts a thiol functional group (Fig. 1).
Table 1: Key Physicochemical Properties
Spectroscopic and Crystallographic Data
The compound’s structure has been validated through techniques such as FT-IR, ¹H/13C NMR, and X-ray crystallography in related thiol-containing analogs . For instance, fluorine-substituted salphen-metal complexes derived from similar benzaldehyde precursors exhibit distinct absorption bands at 1600–1650 cm⁻¹, corresponding to C=O and C=N stretches . While crystallographic data for 2-mercapto-N-methyl-N-phenylbenzamide itself are sparse, its InChI and SMILES descriptors confirm a planar benzamide moiety with steric hindrance from the phenyl and methyl groups .
Synthesis and Modification Strategies
Conventional Synthesis Routes
The synthesis typically involves a two-step process:
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Amide Formation: Benzoyl chloride reacts with methylamine and phenylamine to yield N-methyl-N-phenylbenzamide.
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Thiol Introduction: The thiol group is introduced via nucleophilic substitution or thiolation reagents, though specific protocols remain proprietary.
Desulfurization Reactions
A notable transformation involves desulfurization using molybdenum hexacarbonyl [Mo(CO)₆] in acetone under reflux (50–60°C). This process removes the mercapto group, producing N-methyl-N-phenylbenzamide as the primary product. The reaction mechanism likely involves radical intermediates, with Mo(CO)₆ acting as a sulfur scavenger.
Table 2: Optimized Desulfurization Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Mo(CO)₆ | |
| Solvent | Acetone | |
| Temperature | 50–60°C | |
| Reaction Time | 4–6 hours | |
| Yield | 85–90% |
Biological and Chemical Applications
Materials Science and Catalysis
The compound’s thiol group enables its use in synthesizing metal-organic frameworks (MOFs) and heterogeneous catalysts. In one study, a Mn₃O₄/copper complex hybrid catalyzed alcohol oxidation with 95% yield under solvent-free conditions, showcasing the utility of thiol-derived ligands in enhancing catalytic efficiency .
Recent Advancements and Comparative Analysis
Dual-Catalyst Systems
Innovative approaches combining 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triphenylphosphine accelerate tandem disulfide cleavage and Baylis-Hillman reactions, yielding 2H-1-benzothiopyrans in >80% yield . Such methodologies could be adapted for functionalizing 2-mercapto-N-methyl-N-phenylbenzamide.
Computational Insights
Density functional theory (DFT) studies on analogous compounds reveal that electron-withdrawing groups on the benzene ring stabilize the thiolate anion, enhancing reactivity in nucleophilic substitutions . These findings could guide the design of derivatives with tailored properties.
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